4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Overview
Description
4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is commonly used as a building block in organic synthesis, particularly in the preparation of various pharmaceutical and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the protection of the amino group of piperidine with a tert-butoxycarbonyl (Boc) group. One common method is to react 4-aminopiperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products include N-substituted piperidine derivatives.
Deprotection Reactions: The major product is 4-aminopiperidine.
Scientific Research Applications
4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is primarily related to its role as a synthetic intermediate. It acts by providing a protected amino group that can be selectively deprotected under specific conditions, allowing for the controlled synthesis of target molecules . The molecular targets and pathways involved depend on the specific application and the final product synthesized.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-tert-butoxycarbonylpiperidine
- 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde
- 4-Aminopiperidine
Uniqueness
4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is unique due to its dual functional groups: the protected amino group and the carboxylic acid group. This dual functionality allows for versatile applications in organic synthesis, making it a valuable intermediate in the preparation of various complex molecules .
Properties
IUPAC Name |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWVAUGJTCEIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662239 | |
Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388108-90-5, 1015939-27-1 | |
Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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